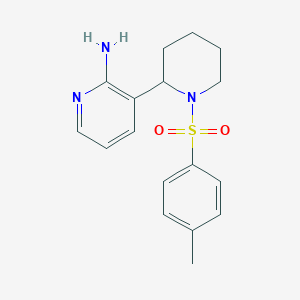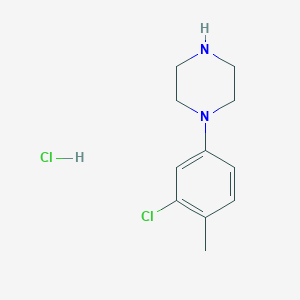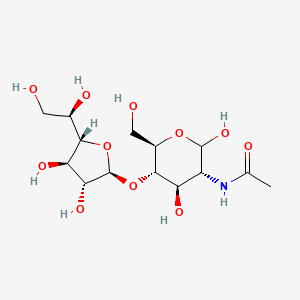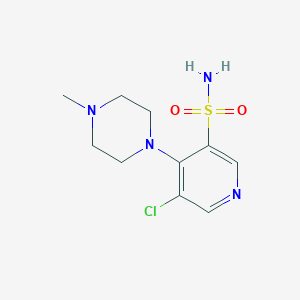
3-(1-Tosylpiperidin-2-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-トシルピペリジン-2-イル)ピリジン-2-アミンは、ピペリジン誘導体クラスに属する化合物です。ピペリジンは、1つの窒素原子を含む6員環複素環式化合物です。
製法
合成ルートと反応条件
3-(1-トシルピペリジン-2-イル)ピリジン-2-アミンの合成は、一般的に2-アミノピリジンとトシル化ピペリジン誘導体の反応を伴います。トシル基(p-トルエンスルホニル)は、有機合成において、反応過程中の分子の安定性を高めるために使用される一般的な保護基です。 反応条件には、トルエンや酢酸エチルなどの溶媒を使用し、ヨウ素(I2)やtert-ブチルヒドロペルオキシド(TBHP)などの触媒を使用して目的の生成物の形成を促進することがよくあります .
工業的製造方法
この化合物の工業的製造方法は、上記の反応条件と同様の条件を用いた大規模合成を含む場合があります。このプロセスは、収率と純度を最適化するために設計され、コスト効率と環境への影響も考慮されます。連続フロー反応器や自動合成プラットフォームを使用すると、生産プロセスの効率性とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a tosylated piperidine derivative. The tosyl group (p-toluenesulfonyl) is a common protecting group used in organic synthesis to enhance the stability of the molecule during the reaction process. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
3-(1-トシルピペリジン-2-イル)ピリジン-2-アミンは、以下の様なさまざまな種類の化学反応を起こすことができます。
酸化: この化合物は、TBHPなどの試薬を使用して酸化させることができます。
還元: 還元反応は、水素化や他の還元剤を使用して行うことができます。
置換: 適切な条件下では、トシル基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 触媒としてヨウ素(I2)の存在下でのTBHP。
還元: パラジウム触媒を用いた水素ガス(H2)。
置換: アミンやチオールなどの求核剤を使用してトシル基を置き換えることができます。
生成される主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってスルホン誘導体が生成される場合があり、還元によってトシル基が脱離したアミンが生成される場合があります。
科学研究での応用
3-(1-トシルピペリジン-2-イル)ピリジン-2-アミンは、いくつかの科学研究用途があります。
医薬品化学: これは、特に神経障害を標的とした医薬品化合物の合成のためのビルディングブロックとして役立ちます。
有機合成: この化合物は、より複雑な分子の合成の中間体として使用されます。
材料科学: これは、ポリマーや他の材料に組み込むことで、それらの特性を向上させることができます。
科学的研究の応用
3-(1-Tosylpiperidin-2-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
作用機序
3-(1-トシルピペリジン-2-イル)ピリジン-2-アミンの作用機序には、特定の分子標的との相互作用が関与しています。トシル基は、化合物の酵素や受容体への結合能力を高めることができ、それらの活性を調節します。正確な経路と標的は、特定の用途と化合物の構造によって異なります。
類似化合物の比較
類似化合物
N-(ピリジン-2-イル)アミド: これらの化合物は、ピリジン部分を共有し、類似の生物活性を持っています.
3-ブロモイミダゾ[1,2-a]ピリジン: これらの化合物は、ピリジン環も含まれており、医薬品化学で使用されます.
独自性
3-(1-トシルピペリジン-2-イル)ピリジン-2-アミンは、トシル基とピペリジン基の両方が存在するため、独特です。これにより、特定の化学的性質と反応性が付与され、さまざまな合成用途のための汎用性の高い中間体になります。
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry.
Uniqueness
3-(1-Tosylpiperidin-2-yl)pyridin-2-amine is unique due to the presence of both the tosyl and piperidine groups, which confer specific chemical properties and reactivity. This makes it a versatile intermediate for various synthetic applications.
特性
分子式 |
C17H21N3O2S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H21N3O2S/c1-13-7-9-14(10-8-13)23(21,22)20-12-3-2-6-16(20)15-5-4-11-19-17(15)18/h4-5,7-11,16H,2-3,6,12H2,1H3,(H2,18,19) |
InChIキー |
YRXCHCOFYLGCDB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)

![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)


![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)


![Sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt](/img/structure/B11824706.png)



![(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11824724.png)

